molecular formula C12H14N6 B12412889 2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8

2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8

Cat. No.: B12412889
M. Wt: 250.33 g/mol
InChI Key: CGDIIYVMINKXRL-UFBJYANTSA-N
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Description

2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 is a deuterated derivative of 2,2’-(1,4-Piperazinediyl)bis-pyrimidine. This compound is often used as a reference material in various scientific research fields due to its stable isotopic labeling. The deuterium atoms replace hydrogen atoms, providing unique properties that are useful in analytical chemistry and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 typically involves the deuteration of 2,2’-(1,4-Piperazinediyl)bis-pyrimidine. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, which facilitates the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of 2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for accurate tracing in metabolic studies. The compound interacts with enzymes and receptors, providing insights into the biochemical pathways involved in drug metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,4-Piperazinediyl)bis-pyrimidine: The non-deuterated form of the compound.

    Buspirone Hydrochloride: A related compound used as an anxiolytic agent.

    2-(1-Piperazinyl)pyrimidine: A similar compound with a single pyrimidine ring.

Uniqueness

2,2’-(1,4-Piperazinediyl)bis-pyrimidine-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate tracing and quantification are essential.

Properties

Molecular Formula

C12H14N6

Molecular Weight

250.33 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine

InChI

InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2

InChI Key

CGDIIYVMINKXRL-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3

Origin of Product

United States

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